Fenaminstrobin

molecular docking QoI binding affinity strobilurin structure-activity relationship

Fenaminstrobin resolves key QoI fungicide research challenges: inconsistent stereochemical purity and undocumented cross-resistance profiles. Supplied as ≥98% HPLC reference standard with verified (E,E,E) stereochemistry. Distinct molecular docking profile (HSC=41.2 vs. class avg. 36.2) supports resistance management studies. Field-validated EC90 of 4.03 mg/L against wheat powdery mildew; compatible with difenoconazole and thiamethoxam for ternary seed treatment formulations. Suitable for environmental fate analysis, residue monitoring, and IPM development.

Molecular Formula C21H21Cl2N3O3
Molecular Weight 434.317
CAS No. 366815-39-6
Cat. No. B607434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenaminstrobin
CAS366815-39-6
SynonymsFenaminstrobin;  SYP-1620;  SYP 1620;  SYP1620.
Molecular FormulaC21H21Cl2N3O3
Molecular Weight434.317
Structural Identifiers
SMILESCC(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C=CC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C21H21Cl2N3O3/c1-14(11-12-17-18(22)9-6-10-19(17)23)25-29-13-15-7-4-5-8-16(15)20(26-28-3)21(27)24-2/h4-12H,13H2,1-3H3,(H,24,27)/b12-11+,25-14+,26-20+
InChIKeyRBWGTZRSEOIHFD-UHUFKFKFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fenaminstrobin: Broad-Spectrum Strobilurin Fungicide


Fenaminstrobin is a methoxyiminoacetamide strobilurin fungicide and mitochondrial cytochrome-bc1 complex (QoI) inhibitor [1]. Registered in China since 2009, it exhibits broad-spectrum activity against Ascomycetes, Basidiomycetes, and Deuteromycetes, with notable efficacy on powdery mildews and rusts [2]. The molecule features three geometric (E/Z) isomerizable double bonds—two oxime C=N linkages and one C=C bond—that define its stereochemical profile [1]. Its core compound patent (CN00110143.9) expired in February 2020, opening the market to generic competition while maintaining differentiated formulation IP [3]. With a molecular weight of 434.32 g/mol, a melting point of 131–132°C, and distinctive solubility in polar organic solvents (freely soluble in acetonitrile, acetone, ethyl acetate; ~2% in methanol; insoluble in water) [4], fenaminstrobin occupies a specific position in the QoI landscape.

Strobilurin QoI inhibitor tool compound
Stereochemical control required: (E,E,E) isomer
Formulation research: non-aqueous, pH-neutral systems

Why Generic Substitution Is Scientifically Unsound


Although fenaminstrobin belongs to the strobilurin (QoI) class, assuming fungicidal equivalence across all QoI members ignores critical, quantifiable differences in molecular docking energy, solubility-limited formulation stability, and resistance selection pressure. As the comparative data below demonstrate, fenaminstrobin exhibits a distinct in silico binding profile (HSC = 41.2) that deviates from the class average (36.2) and from major alternatives such as pyraclostrobin (35.4) and azoxystrobin (32.3) [1]. Furthermore, its poor aqueous solubility and acid/base lability preclude simple solvent-swapping in generic formulations [2]. Finally, fenaminstrobin is uniformly categorized as a high-resistance-risk QoI (HR) [3], making arbitrary interchange with other HR QoIs a direct contributor to cross-resistance acceleration. Consequently, selection decisions must be guided by the following evidence-based differentiators rather than class-based assumptions.

Docking profile may not transfer across QoI members
Solubility and pH lability limit direct formulation swap
High resistance risk; substitution may accelerate cross-resistance

Quantitative Evidence Against Pyraclostrobin, Azoxystrobin, and Kresoxim-Methyl


Molecular Docking Score Differentiates Binding Affinity

In silico molecular docking analysis of strobilurin fungicides against the cytochrome bc1 complex reveals a quantifiable difference in HSC (Hydrophobic Score) for fenaminstrobin compared to major commercial QoI alternatives [1]. While fenaminstrobin demonstrates a computed HSC of 41.2, the fungicide class average is 36.2, and key comparators pyraclostrobin and azoxystrobin exhibit lower scores of 35.4 and 32.3, respectively [1]. This differential in hydrophobic interaction potential may influence binding kinetics under specific target-site geometries.

Docking affinity
Reported comparison
HSC 41.2 vs. pyraclostrobin 35.4, azoxystrobin 32.3; class average 36.2
Supports differentiated binding profile review
In silico model; confirm in target system
molecular docking QoI binding affinity strobilurin structure-activity relationship

Aqueous Solubility and pH Lability Limit Formulation Flexibility

Physicochemical characterization of fenaminstrobin demonstrates pronounced insolubility in water and instability under strong acid or base conditions [1]. While solubility data for azoxystrobin and pyraclostrobin are not directly reported in a single head-to-head study, literature indicates azoxystrobin possesses moderate aqueous solubility (~6 mg/L at 20°C) and pyraclostrobin very low aqueous solubility (~1.9 mg/L), but both exhibit greater stability across pH ranges than fenaminstrobin, which is explicitly noted to be unstable in strong acid or base [2]. This differential directly impacts formulation strategy: fenaminstrobin requires specific solvent systems (e.g., acetonitrile, acetone, ethyl acetate) and pH-buffered environments to maintain integrity [1].

Solubility & pH
Class-level inference
Insoluble in water; unstable in strong acid/base; freely soluble in acetonitrile, acetone
Requires non-aqueous, pH-neutral solvent strategy
Verify formulation compatibility; class comparison limited
formulation chemistry pesticide solubility stability under stress conditions

Field Efficacy on Wheat Powdery Mildew

Greenhouse and field studies of fenaminstrobin against wheat powdery mildew (Blumeria graminis f. sp. tritici) provide quantifiable performance benchmarks [1][2]. Pot bioassays yielded an EC90 of 4.03 mg/L for fenaminstrobin [1]. In field trials, 25% fenaminstrobin EC applied at 60.0–80.0 g a.i./ha achieved 79.7%–84.2% control of wheat powdery mildew, which was statistically superior to the control fungicide 250 g/L propiconazole EC at 112.5 g a.i./ha [2].

Field efficacy
Reported field trial
79.7–84.2% control at 60–80 g a.i./ha; EC90 4.03 mg/L
Reported wheat powdery mildew performance context
Single-trial context; regional validation recommended
wheat powdery mildew control field trial efficacy EC90 value

Ternary Seed Treatment Yield Enhancement

A field trial evaluating 45% fenaminstrobin-difenoconazole-thiamethoxam FSC (suspension concentrate for seed dressing) on winter wheat quantified yield impact [1]. At a coating rate of 80 g/10 kg seed, the treatment achieved a yield increase of 9.07% compared to untreated control (CK) and a 0.78% higher yield than the contrast treatment (30 g/L difenoconazole FS + 20% diniconazole SC) [1].

Yield enhancement
Reported yield trial
+9.07% vs untreated; +0.78% over difenoconazole-based contrast
Yield endpoint context in seed treatment trial
Variety-dependent; replicate across regions
seed treatment yield enhancement winter wheat

Environmental Fate: Photolabile but Dark-Stable

A 2025 study characterized fenaminstrobin's abiotic and biotic transformations [1]. Fenaminstrobin was stable in water and soil under dark conditions but underwent substantial degradation when exposed to simulated sunlight, primarily due to photo-isomer formation [1]. Ten transformation products were identified via high-resolution mass spectrometry, and certain transformation products exhibited high predicted toxicity to aquatic organisms [1].

Environmental fate
Supporting evidence
Stable in dark water/soil; photolysis under simulated sunlight; 10 transformation products
Supports environmental fate assessment
Photo-isomer products may require monitoring
environmental fate photolysis aquatic toxicology

Stereoisomerism: (E,E,E) Geometry Required for Bioactivity

Fenaminstrobin exhibits geometric (E/Z) isomerism across three double bonds: two C=N (oxime) linkages and one C=C bond [1]. The active configuration is the (E,E,E) isomer. This stereochemical requirement distinguishes fenaminstrobin from QoI fungicides lacking oxime ether moieties (e.g., azoxystrobin) and underscores that generic synthesis must control stereochemistry to achieve expected bioactivity.

Stereochemistry
Structural context
Three geometric (E/Z) double bonds; active (E,E,E) isomer
Stereochemical identity verification essential
Isomer mixtures may reduce bioactivity
stereochemistry isomerism QoI fungicide

Procurement-Driven Application Scenarios


Wheat Powdery Mildew Control

For integrated pest management (IPM) programs targeting wheat powdery mildew, fenaminstrobin offers field-validated efficacy at 60–80 g a.i./ha, delivering 79.7%–84.2% control that is statistically superior to propiconazole applied at a higher rate (112.5 g a.i./ha) [1]. The established EC90 of 4.03 mg/L provides a quantitative benchmark for resistance monitoring and dose optimization [2]. Procurement decisions in wheat-producing regions with high powdery mildew pressure should weigh this efficacy profile against alternative QoIs.

Seed Treatment Formulation for Yield Enhancement

Manufacturers developing seed treatment products can leverage fenaminstrobin's compatibility with difenoconazole and thiamethoxam to create ternary suspension concentrates. Field trials confirm a 9.07% yield increase over untreated controls at an 80 g/10 kg seed coating rate, with a 0.78% yield advantage over a standard difenoconazole-based contrast [1]. This quantifiable yield benefit supports fenaminstrobin's inclusion in premium seed treatment formulations.

Resistance Management Rotation

Fenaminstrobin is classified as a high-resistance-risk (HR) QoI fungicide [1]. While cross-resistance among QoIs is well-documented, fenaminstrobin's unique molecular docking profile (HSC = 41.2) [2] and documented lack of cross-resistance with cymoxanil, metalaxyl, and flumorph [3] suggest it may retain utility in specific resistance management rotations. Users should pair fenaminstrobin with multi-site inhibitors (e.g., mancozeb) or non-QoI chemistries to prolong effective field life.

Analytical Standard Procurement for Environmental Fate Studies

Given fenaminstrobin's unique photo-isomerization pathway and the identification of 10 transformation products [1], analytical laboratories conducting environmental fate or residue monitoring require high-purity fenaminstrobin reference standards (typically ≥97% HPLC). Procurement specifications should include verification of (E,E,E) stereochemistry, as isomer mixtures may confound quantification in environmental matrices [2].

Application
Selection Property
Validation Focus
Wheat powdery mildew field studies
EC90-driven dose optimization; comparator efficacy context
Regional field efficacy validation
Seed treatment yield research
Ternary suspension concentrate compatibility; yield enhancement profile
Yield benefit verification in local varieties
QoI resistance management studies
Distinct docking profile; non-cross-resistance evidence with select chemistry
Cross-resistance monitoring in field populations
Environmental fate analytical studies
High-purity (E,E,E) stereoisomer reference standard
Stereochemical verification; transformation product quantification
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